Cas no 2097919-06-5 (3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide)

3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide structure
2097919-06-5 structure
Product name:3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide
CAS No:2097919-06-5
MF:C11H16N2O2S
MW:240.321941375732
CID:6493102

3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide
    • 1-Piperidinecarboxamide, 3-methoxy-N-2-thienyl-
    • Inchi: 1S/C11H16N2O2S/c1-15-9-4-2-6-13(8-9)11(14)12-10-5-3-7-16-10/h3,5,7,9H,2,4,6,8H2,1H3,(H,12,14)
    • InChI Key: ZZFWWBLGOVYIHA-UHFFFAOYSA-N
    • SMILES: N1(C(NC2SC=CC=2)=O)CCCC(OC)C1

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Predicted)
  • Boiling Point: 430.2±45.0 °C(Predicted)
  • pka: 14.75±0.40(Predicted)

3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6540-4297-2mg
3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide
2097919-06-5
2mg
$88.5 2023-09-08
Life Chemicals
F6540-4297-40mg
3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide
2097919-06-5
40mg
$210.0 2023-09-08
Life Chemicals
F6540-4297-5mg
3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide
2097919-06-5
5mg
$103.5 2023-09-08
Life Chemicals
F6540-4297-5μmol
3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide
2097919-06-5
5μmol
$94.5 2023-09-08
Life Chemicals
F6540-4297-50mg
3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide
2097919-06-5
50mg
$240.0 2023-09-08
Life Chemicals
F6540-4297-3mg
3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide
2097919-06-5
3mg
$94.5 2023-09-08
Life Chemicals
F6540-4297-2μmol
3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide
2097919-06-5
2μmol
$85.5 2023-09-08
Life Chemicals
F6540-4297-20μmol
3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide
2097919-06-5
20μmol
$118.5 2023-09-08
Life Chemicals
F6540-4297-4mg
3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide
2097919-06-5
4mg
$99.0 2023-09-08
Life Chemicals
F6540-4297-75mg
3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide
2097919-06-5
75mg
$312.0 2023-09-08

Additional information on 3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide

3-Methoxy-N-(Thiophen-2-yl)piperidine-1-Carboxamide: A Novel Compound with Promising Therapeutic Potential in Biomedical Research

3-Methoxy-N-(Thiophen-2-yl)piperidine-1-carboxamide, with the chemical identifier CAS No. 2097919-06-5, represents a unique molecular scaffold that has garnered significant attention in recent years due to its structural versatility and potential pharmacological applications. This compound belongs to the class of substituted piperidine derivatives, characterized by the presence of a six-membered nitrogen-containing ring system. The molecular architecture of this compound is defined by the strategic attachment of a 3-methoxy group to the piperidine ring, along with a thiophen-2-yl substituent connected via a carbamoyl linkage. The combination of these functional groups creates a complex yet well-defined molecular framework that may exhibit diverse biological activities.

Recent studies have highlighted the importance of 3-methoxy groups in modulating the physicochemical properties of small molecules, particularly in terms of hydrophobicity and metabolic stability. The presence of this substituent can significantly influence the compound's interaction with biological membranes and its ability to cross the blood-brain barrier, which is a critical factor in the development of central nervous system (CNS) therapeutics. Meanwhile, the thiophen-2-yl moiety introduces aromaticity and electron-withdrawing characteristics to the molecule, potentially enhancing its ability to engage in hydrogen bonding interactions with target proteins. These structural features make 3-methoxy-N-(Thiophen-2-yl)piperidine-1-carboxamide an attractive candidate for further exploration in drug discovery.

The pharmacological relevance of 3-methoxy-N-(Thiophen-2-yl)piperidine-1-carboxamide has been increasingly recognized in the context of inflammatory diseases and neurodegenerative disorders. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs exhibit potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key mediator of chronic inflammation. The 3-methoxy group was found to enhance the compound's ability to modulate cytokine production, while the thiophen-2-yl substituent contributed to its selectivity toward specific inflammatory targets. This dual functionality suggests that 3-methoxy-N-(Thi,ophen-2-yl)piperidine-1-carboxamide may have therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3-methoxy-N-(Thiophen-2-yl)piperidine-1-carboxamide has shown promise in the development of neuroprotective agents. Research published in Neuropharmacology in 2024 indicated that this compound exhibits neuroprotective effects in models of Parkinson's disease by reducing oxidative stress and promoting mitochondrial function. The piperidine-1-carboxamide scaffold is known for its ability to interact with multiple targets in the CNS, including ion channels and neurotransmitter receptors. The addition of the thiophen-2-yl group further enhances the compound's ability to stabilize protein conformations, potentially improving its efficacy in neurodegenerative conditions.

The synthetic accessibility of 3-methoxy-N-(Thiophen-2-yl)piperidine-1-carboxamide is another key factor contributing to its appeal in biomedical research. The compound can be synthesized through a series of well-established chemical reactions, including the coupling of a thiophen-2-yl derivative with a piperidine-based scaffold. The presence of the 3-methoxy group allows for the introduction of additional functional groups through further derivatization, which is particularly valuable in drug development. This flexibility enables researchers to tailor the compound's properties to specific therapeutic applications, such as enhancing solubility or improving target specificity.

From a pharmacokinetic perspective, 3-methoxy-N-(Thiophen-2-yl)piperidine-1-carboxamide exhibits favorable properties that make it suitable for further development. Studies have shown that the 3-methoxy substituent can improve the compound's metabolic stability, reducing the risk of rapid degradation in vivo. This is particularly important for compounds intended for chronic administration. The thiophen-2-yl group also contributes to the compound's lipophilicity, which may enhance its ability to penetrate biological membranes and reach target tissues. These characteristics are critical for the design of effective therapeutic agents.

Recent advances in computational chemistry have provided valuable insights into the molecular interactions of 3-methoxy-N-(Thiophen-2-yl)piperidine-1-carboxamide. Molecular docking studies have predicted that the compound can bind to multiple protein targets, including enzymes and receptors associated with inflammatory and neurodegenerative pathways. The 3-methoxy group is believed to form hydrogen bonds with specific amino acid residues, while the thiophen-2-yl moiety may engage in π-π stacking interactions with aromatic residues in target proteins. These interactions are likely to underlie the compound's observed biological activities.

Despite its promising properties, the development of 3-methoxy-N-(Thiophen-2-yl)piperidine-1-carboxamide as a therapeutic agent requires further investigation. One challenge is to optimize its selectivity for specific targets while minimizing off-target effects. Additionally, the compound's potential toxicity profile must be thoroughly evaluated through in vitro and in vivo studies. The 3-methoxy group, while beneficial for metabolic stability, may also contribute to the formation of reactive metabolites that could lead to adverse effects. Therefore, careful optimization of the molecular structure is essential for its safe and effective use.

In conclusion, 3-methoxy-N-(Thiophen-2-yl)piperidine-1-carboxamide represents a promising molecular scaffold with diverse potential applications in biomedical research. Its unique structural features, including the 3-methoxy and thiophen-2-yl groups, contribute to its pharmacological activity and synthetic accessibility. While further studies are needed to fully realize its therapeutic potential, the compound's properties make it a compelling candidate for the development of novel treatments for inflammatory and neurodegenerative diseases.

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